Trimethyl pyridine-2,4,6-tricarboxylate
Description
Contextualization of Pyridine-2,4,6-tricarboxylate Frameworks in Heterocyclic Chemistry
The pyridine (B92270) ring is a fundamental six-membered heteroaromatic nucleus found in numerous natural products, including alkaloids, vitamins like niacin, and coenzymes. nih.gov In the realm of synthetic chemistry, pyridine derivatives are crucial scaffolds for the design and synthesis of new therapeutic agents and functional materials. nih.govresearchgate.net The pyridine-2,4,6-tricarboxylate framework is of particular interest due to the symmetrical positioning of three carboxylate groups on the pyridine ring. This arrangement provides multiple coordination sites, making its parent acid, pyridine-2,4,6-tricarboxylic acid, a valuable ligand in coordination chemistry for the construction of metal-organic frameworks (MOFs) and coordination polymers. evitachem.comacs.org These materials have potential applications in areas such as gas storage and separation technologies. evitachem.com
Significance of Esterification for Synthetic Accessibility and Functionalization
Esterification, the process of converting carboxylic acids into esters, is a critical step in the functionalization of pyridine-2,4,6-tricarboxylic acid. The resulting compound, Trimethyl pyridine-2,4,6-tricarboxylate, exhibits enhanced solubility in common organic solvents compared to its parent acid. This improved solubility is crucial for its application in various synthetic procedures.
The conversion to a trimethyl ester makes the molecule more amenable to subsequent chemical transformations. A common method for synthesizing this compound involves the reaction of pyridine-2,4,6-tricarboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like concentrated sulfuric acid. chemicalbook.com This reaction is typically performed under reflux conditions and can achieve high yields, with purification often carried out by recrystallization from a solvent such as toluene (B28343) to obtain a white crystalline product. chemicalbook.com Historically, the esterification of pyridine carboxylic acids has been a key method for their purification and subsequent use in synthesis. google.com
Current Research Landscape and Future Directions for this compound
This compound is a versatile compound with applications across several scientific disciplines. smolecule.com Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Key Research Areas:
Material Science: It is utilized in the synthesis of polymers and coordination compounds with specific, tailored properties. smolecule.com The ability of the core pyridine structure to form complexes with metal ions is a key feature driving this research. evitachem.com
Pharmaceuticals: Due to the established biological activities of pyridine derivatives, this compound is explored in drug development. researchgate.netsmolecule.com Preliminary studies have suggested potential antimicrobial and antioxidant properties for the molecule. smolecule.com
Agrochemicals: There is interest in its potential use as an agrochemical, for instance, in pest control or as a plant growth regulator. smolecule.com
Future research is likely to focus on expanding the applications of this compound. This includes the development of novel MOFs and polymers, as well as further investigation into its biological activities for potential therapeutic applications. evitachem.comsmolecule.com The study of its interactions with various metal ions will also be crucial for understanding its behavior in biological systems and for designing new functional materials. smolecule.com
Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₁NO₆ nih.gov |
| Molecular Weight | 253.21 g/mol nih.govchemscene.com |
| CAS Number | 25309-39-1 nih.govchemscene.com |
| Melting Point | 161 °C chemicalbook.com |
| Synonyms | Pyridine-2,4,6-tricarboxylic acid trimethyl ester nih.govchemscene.com |
Synthesis of this compound
A general laboratory procedure for the synthesis of this compound is outlined below.
| Step | Procedure |
| 1. Reaction Setup | Pyridine-2,4,6-tricarboxylic acid is dissolved in methanol. chemicalbook.com |
| 2. Catalysis | Concentrated sulfuric acid is added to the solution as a catalyst. chemicalbook.com |
| 3. Reaction | The mixture is heated under reflux for several hours until the starting material is consumed, which can be monitored by thin-layer chromatography (TLC). chemicalbook.com |
| 4. Neutralization | After the reaction is complete, the solution is neutralized with a base, such as calcium carbonate. chemicalbook.com |
| 5. Isolation | The insoluble material is removed by filtration. chemicalbook.com |
| 6. Concentration | The solvent is removed from the filtrate under reduced pressure. chemicalbook.com |
| 7. Purification | The crude product is purified by recrystallization from a suitable solvent like toluene to yield the final white crystalline product. chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trimethyl pyridine-2,4,6-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6/c1-16-9(13)6-4-7(10(14)17-2)12-8(5-6)11(15)18-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRVGJDUSQEIGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25309-39-1 | |
| Record name | Trimethyl pyridine-2,4,6-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Derivatization Strategies
Synthesis of Trimethyl Pyridine-2,4,6-tricarboxylate
The primary route for the synthesis of this compound involves the direct esterification of its corresponding acid, pyridine-2,4,6-tricarboxylic acid.
Esterification of Pyridine-2,4,6-tricarboxylic Acid: Reaction Optimization and Yield Enhancement
The conversion of carboxylic acids to esters is a fundamental reaction in organic chemistry, often accomplished through Fischer-Speier esterification. This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. In a documented synthesis, pyridine-2,4,6-tricarboxylic acid was refluxed for 12 hours with methanol (B129727) and a catalytic amount of sulfuric acid (H₂SO₄) to produce the solid methyl ester, this compound, with a yield of 60%.
Fischer esterification is a reversible equilibrium reaction. To enhance the yield, the equilibrium must be shifted toward the product side. Common strategies to achieve this include using a large excess of the alcohol (which also often serves as the solvent) or removing water from the reaction mixture as it forms. Water can be removed by physical methods such as azeotropic distillation using a Dean-Stark apparatus or by using dehydrating agents.
Table 1: Optimized Reaction Conditions for the Synthesis of this compound
| Parameter | Condition | Purpose |
|---|---|---|
| Reactants | Pyridine-2,4,6-tricarboxylic Acid, Methanol | Acid precursor and alcohol for ester formation |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Protonates the carbonyl oxygen, increasing electrophilicity |
| Temperature | Reflux | Provides energy to overcome the activation barrier |
| Reaction Time | 12 hours | Allows the reaction to proceed to equilibrium/completion |
| Yield | 60% | Reported yield under these specific conditions |
Mechanistic Insights into Carboxylic Acid Esterification
The mechanism of Fischer esterification involves several key, reversible steps. The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst.
The mechanism proceeds as follows:
Protonation of the Carbonyl Group: The acid catalyst donates a proton to the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate, specifically an oxonium ion.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This is an intramolecular process that converts a hydroxyl group into a better leaving group (water).
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the double bond with the carbon, leading to the elimination of a water molecule.
Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to regenerate the acid catalyst and yield the final ester product.
Precursor Synthesis: Pyridine-2,4,6-tricarboxylic Acid
Pyridine-2,4,6-tricarboxylic acid, also known as collidinic acid, is the essential precursor for producing the trimethyl ester. It is typically synthesized from the more readily available 2,4,6-collidine (2,4,6-trimethylpyridine).
Oxidative Routes from Alkylated Pyridine (B92270) Analogues (e.g., 2,4,6-Collidine)
The oxidation of the three methyl groups of 2,4,6-collidine to carboxylic acids provides a direct route to pyridine-2,4,6-tricarboxylic acid. This transformation can be achieved using strong oxidizing agents.
One established method involves the use of potassium permanganate (KMnO₄) acs.orgnih.gov. Another detailed procedure utilizes chromium trioxide (CrO₃) in an acidic medium. In this synthesis, 2,4,6-trimethylpyridine is added to concentrated sulfuric acid at 0 °C, followed by the portion-wise addition of CrO₃. The mixture is then heated to 75 °C for 24 hours to complete the oxidation nih.gov.
Table 2: Comparison of Oxidative Routes to Pyridine-2,4,6-tricarboxylic Acid
| Starting Material | Oxidizing Agent | Conditions | Product |
|---|---|---|---|
| 2,4,6-Collidine | Potassium Permanganate (KMnO₄) | Not specified | Pyridine-2,4,6-tricarboxylic Acid |
| 2,4,6-Collidine | Chromium Trioxide (CrO₃) in H₂SO₄ | 0 °C then 75 °C for 24h | Pyridine-2,4,6-tricarboxylic Acid |
Hydrolytic Pathways from Ester Precursors
Just as the carboxylic acid can be esterified, the resulting ester can be hydrolyzed back to the parent acid. This reaction is essentially the reverse of the Fischer esterification and is typically catalyzed by either acid or base. Acid-catalyzed hydrolysis is common for recovering the tricarboxylic acid from its ester form.
In a reported procedure, the hydrolysis of this compound was performed using a mixture of water and 38% hydrochloric acid. The solution was heated until the solid ester completely dissolved. Upon cooling and adjusting the pH to 2, the pyridine-2,4,6-tricarboxylic acid precipitated and was recovered with a high yield of 80% nih.gov. This hydrolytic route is particularly useful for purification or when the carboxylic acid is needed for subsequent reactions, such as the formation of metal-organic frameworks nih.gov.
Advanced Derivatization of this compound
This compound possesses two main sites for chemical modification: the three ester functional groups and the nitrogen atom of the pyridine ring. These sites allow for a range of derivatization strategies to produce novel compounds.
Amidation: The ester groups can react with primary or secondary amines to form the corresponding amides. This reaction, known as aminolysis, typically requires heat and can be catalyzed by the amine itself or an external catalyst. This would yield trisubstituted pyridine-2,4,6-tricarboxamides, which could have applications in supramolecular chemistry due to their hydrogen-bonding capabilities.
Transesterification: This process involves the conversion of one ester into another by reacting it with a different alcohol in the presence of an acid or base catalyst. For example, reacting the trimethyl ester with a higher boiling point alcohol like butanol would yield tributyl pyridine-2,4,6-tricarboxylate. This is a common strategy for altering the physical properties of the ester, such as its solubility or boiling point.
Reduction: The ester groups can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). The complete reduction of all three ester groups would yield 2,4,6-tris(hydroxymethyl)pyridine, a versatile building block with three primary alcohol functionalities.
N-Alkylation of the Pyridine Ring: The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile. It can be alkylated using alkyl halides (e.g., methyl iodide) to form a quaternary pyridinium salt. Such salts can exhibit different solubility and electronic properties compared to the neutral parent molecule.
Table 3: Potential Derivatization Reactions
| Reaction Type | Reagents | Functional Group Targeted | Potential Product |
|---|---|---|---|
| Amidation | Amine (R-NH₂) | Methyl Ester | Pyridine-2,4,6-tricarboxamide |
| Transesterification | Alcohol (R-OH), Acid/Base Catalyst | Methyl Ester | Trialkyl Pyridine-2,4,6-tricarboxylate |
| Reduction | LiAlH₄ | Methyl Ester | 2,4,6-Tris(hydroxymethyl)pyridine |
| N-Alkylation | Alkyl Halide (R-X) | Pyridine Nitrogen | N-Alkyl-2,4,6-tris(methoxycarbonyl)pyridinium Halide |
Introduction of Functional Groups on the Pyridine Scaffold
The strategic introduction of functional groups onto the this compound scaffold is pivotal for tailoring its properties and expanding its utility. While direct electrophilic substitution on the electron-deficient pyridine ring can be challenging, the existing carboxylate groups provide reactive handles for a variety of transformations. Methodologies analogous to those used for other pyridine carboxylates can be employed to introduce new functionalities.
One key strategy involves the modification of the ester groups. Hydrolysis of the methyl esters to the corresponding carboxylic acids yields Pyridine-2,4,6-tricarboxylic acid, which can then be activated for amide bond formation with a wide array of amines, leading to the introduction of diverse side chains.
Furthermore, functionalization can be achieved through reactions at the pyridine ring itself, although this often requires harsh conditions or pre-functionalization. For instance, in related pyridine dicarboxylate systems, regioselective palladium-catalyzed carbonylation reactions have been utilized to introduce additional carboxylate groups. A similar approach could potentially be applied to a suitably modified this compound precursor to introduce further functionality.
Another avenue for derivatization involves targeting the C3 and C5 positions of the pyridine ring, which are more susceptible to nucleophilic attack. While research directly on this compound is limited, studies on analogous 5-substituted pyridine-2,4-dicarboxylate derivatives have demonstrated the feasibility of installing aminoalkyl substituents at the C5 position. acs.org This suggests that similar strategies could be developed for the C3 and C5 positions of the this compound scaffold.
Table 1: Potential Functionalization Reactions on the Pyridine-2,4,6-tricarboxylate Scaffold
| Reaction Type | Reagents and Conditions | Potential Outcome |
| Ester Hydrolysis | Aqueous base (e.g., NaOH, KOH) followed by acidification | Conversion of methyl esters to carboxylic acids |
| Amide Formation | Carboxylic acid activation (e.g., with EDC/NHS), followed by addition of a primary or secondary amine | Introduction of diverse amide-linked functional groups |
| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., organolithiums, Grignards) on a pre-activated scaffold | Introduction of alkyl or aryl groups at C3/C5 |
| Cross-Coupling Reactions | Palladium or other transition metal catalysts with appropriate precursors (e.g., halogenated derivatives) | Introduction of aryl, vinyl, or other groups |
Macrocyclization Reactions Utilizing the this compound Core
The rigid and pre-organized nature of the this compound core makes it an excellent building block for the synthesis of macrocyclic compounds. The three ester groups can serve as anchor points for the attachment of flexible or rigid linkers, which can then be cyclized to form well-defined macrostructures.
A common strategy for macrocyclization involves the conversion of the methyl esters to more reactive species, such as acyl chlorides or activated esters. These can then undergo intramolecular or intermolecular reactions with difunctional linkers (e.g., diamines, diols) to form the macrocyclic framework. For instance, the reaction of the corresponding acyl chloride with a long-chain diamine under high-dilution conditions would be expected to yield a macrocyclic diamide.
The formation of coordination polymers and metallomacrocycles represents another significant application of the pyridine-2,4,6-tricarboxylate scaffold in macrocyclization. rsc.orgnih.gov The parent Pyridine-2,4,6-tricarboxylic acid readily reacts with various metal salts to form coordination polymers with diverse dimensionalities. rsc.org In the absence of a secondary ligand like pyridine, the parent acid can form a discrete carboxylate-bridged 12-membered metallomacrocycle with Zn(II) ions. nih.gov This highlights the inherent propensity of this scaffold to organize metal ions into macrocyclic arrangements. Although these examples utilize the parent acid, similar principles apply to the trimethyl ester, which can be hydrolyzed in situ or derivatized to facilitate metal coordination.
Drawing parallels from the closely related pyridine-2,6-dicarbonyl dichloride, a series of chiral macrocyclic bridged pyridines have been prepared. nih.govresearchgate.netmdpi.com These syntheses involved coupling with chiral amino acid derivatives and subsequent hydrazinolysis, followed by reaction with dicarboxylic acid dianhydrides to afford macrocyclic octacarboxaamide pyridines. nih.govresearchgate.net This demonstrates a robust pathway to complex macrocycles that could be adapted for the 2,4,6-trisubstituted scaffold.
Table 2: Examples of Macrocyclization Strategies Involving Pyridine Carboxylate Scaffolds
| Precursor | Linker/Reagent | Macrocycle Type | Reference |
| Pyridine-2,6-dicarbonyl dichloride | D-alanyl methyl ester, hydrazine, 1,2,4,5-benzenetetracarboxylic acid dianhydride | Macrocyclic octacarboxaamide pyridine | nih.govresearchgate.net |
| Pyridine-2,4,6-tricarboxylic acid | Zn(II) salts | 12-membered metallomacrocycle | nih.gov |
| Pyridine-2,4,6-tricarboxylic acid | Various metal salts (Ni, Mn, Mg, Ca, Sr, Ba, Dy) | Coordination polymers | rsc.org |
Design Principles for Bioconjugation Scaffolds
The development of scaffolds for bioconjugation requires a careful consideration of several design principles, including biocompatibility, multivalency, and the ability to attach biomolecules in a controlled and specific manner. The this compound core offers a versatile platform that can be engineered to meet these requirements.
A key design principle is the introduction of orthogonal reactive handles. The three ester groups of this compound can be differentially addressed. For example, selective hydrolysis of one or two ester groups would allow for the sequential attachment of different biomolecules or linker moieties. This controlled derivatization is crucial for constructing well-defined bioconjugates.
The rigid pyridine core provides a pre-organized framework for the presentation of multiple copies of a biomolecule, which can lead to enhanced binding avidity through the chelate effect. By converting the ester groups to amides bearing, for instance, terminal alkyne or azide functionalities, the scaffold can be readily conjugated to proteins, peptides, or nucleic acids using click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition or strain-promoted azide-alkyne cycloaddition).
Furthermore, the pyridine scaffold itself can mimic peptide structures. For instance, a 2,3,4-substituted pyridine derivative has been successfully employed as a tripeptidomimetic scaffold. nih.gov This highlights the potential of the pyridine core to not only act as a carrier but also to interact with biological targets in a specific manner. The design of such bioconjugation scaffolds would involve computational modeling to ensure that the appended biomolecules are presented in a biologically relevant orientation.
The exploitation of the multiple binding sites of pyridine-dicarboxamide scaffolds for the design of functional materials, including sensors and coordination sites, further underscores the versatility of this class of compounds in creating molecules with specific recognition properties. mdpi.com These principles can be directly applied to the design of bioconjugation scaffolds based on this compound, enabling the development of novel tools for chemical biology and medicinal chemistry.
Coordination Chemistry and Supramolecular Self Assembly
Ligand Properties and Coordination Modes of Pyridine-2,4,6-tricarboxylate Derivatives
The unique structural arrangement of pyridine-2,4,6-tricarboxylate, featuring a central pyridine (B92270) ring flanked by three carboxylate groups, imparts a rich and varied coordination chemistry. This allows for a range of interactions with metal centers, leading to the formation of diverse and complex structures.
Pyridine-2,4,6-tricarboxylate and its derivatives are classic examples of ligands that can engage in a tridentate binding mode. This coordination involves the central pyridine nitrogen atom and two oxygen atoms from the carboxylate groups at the 2 and 6 positions. This N,O,O-tridentate chelation forms stable five-membered rings with the metal ion, a key factor in the formation of predictable and robust coordination complexes. This binding paradigm is a fundamental aspect of the ligand's ability to direct the assembly of larger structures. In some complexes, such as with thallium(III), three pyridine-2,6-dicarboxylate molecules can each coordinate in a tridentate fashion to a single metal center, showcasing the versatility of this binding mode acs.org.
The coordination behavior of pyridine-2,4,6-tricarboxylate is highly sensitive to the pH of the reaction medium. The ligand possesses multiple ionizable protons on its carboxylic acid groups and a potentially protonatable pyridine nitrogen. The state of protonation of these functional groups directly influences the ligand's charge and, consequently, its coordination preferences.
At low pH, the carboxylate groups are likely to be protonated, reducing their ability to coordinate to metal ions. As the pH increases, the carboxylic acid groups deprotonate, forming negatively charged carboxylate moieties that are excellent donors for metal cations. The pyridine nitrogen, being a Lewis base, can also coordinate to metal ions. However, its basicity is relatively low, and at very low pH, it can be protonated, which would hinder its coordination.
The interplay of these protonation equilibria allows for fine-tuning of the resulting coordination structures. By carefully controlling the pH, it is possible to direct the self-assembly process towards specific dimensionalities and topologies in the resulting coordination polymers and MOFs. For instance, the structural variations in coordination polymers of 5-(2'-carboxylphenyl) nicotinate have been shown to be influenced by pH and the presence of auxiliary ligands ut.ee.
The coordination of pyridine-2,4,6-tricarboxylate derivatives to metal centers can result in a variety of coordination geometries. The specific geometry adopted is dependent on several factors, including the nature of the metal ion, the stoichiometry of the reaction, and the presence of other coordinating ligands or solvent molecules. Common coordination geometries observed for transition metal complexes include octahedral, tetrahedral, and square planar arrangements nih.govresearchgate.net.
In polynuclear complexes, pyridine-2,4,6-tricarboxylate can act as a bridging ligand, connecting multiple metal centers. The specific bridging mode can be quite complex and is often described using notations that indicate the number of atoms the ligand is bound to and the hapticity of the interaction. While the specific coordination modes of µ₃η⁶ and µ₄η⁶ have not been extensively reported for pyridine-2,4,6-tricarboxylate complexes in the reviewed literature, the ligand is known to adopt various μ-bridging modes. For example, in a manganese(II) coordination polymer, the pyridine-2,4,6-tricarboxylate ligand bridges two metal ions, leading to the formation of polymeric chains nih.gov. In another instance, with lead(II), the ligand chelates and bridges six metal cations, contributing to a three-dimensional framework ucl.ac.uk. The versatility of the carboxylate groups to adopt monodentate, bidentate, and bridging bidentate modes, along with the coordinating pyridine nitrogen, allows for the formation of intricate multi-dimensional networks ut.ee.
Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers
The ability of pyridine-2,4,6-tricarboxylate derivatives to act as versatile multitopic linkers has been extensively exploited in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials are of great interest due to their potential applications in areas such as gas storage, catalysis, and luminescence.
Pyridine-2,4,6-tricarboxylate and its analogues are effective building blocks for the construction of MOFs with diverse structural topologies. The rigidity of the pyridine core, combined with the flexible coordination of the carboxylate groups, allows for the formation of a wide array of network structures. The final topology of the MOF is influenced by the coordination preferences of the metal ion and the reaction conditions, such as temperature and solvent.
Topological analysis is a powerful tool for simplifying and classifying the complex structures of MOFs. It describes the underlying connectivity of the network in terms of nodes (metal centers or clusters) and linkers (the organic ligands). While a comprehensive topological survey of MOFs based on pyridine-2,4,6-tricarboxylate is beyond the scope of this article, some general observations can be made. The use of polytopic linkers, such as pyridine-2,4,6-tricarboxylate, can lead to MOFs with complex, multi-nodal topologies acs.org. The analysis of these topologies provides valuable insights into the principles of MOF assembly and can aid in the rational design of new materials with desired properties nih.govucl.ac.ukrsc.org.
The self-assembly of pyridine-2,4,6-tricarboxylate derivatives with transition and lanthanide metal ions has yielded a rich variety of coordination polymers with different dimensionalities, ranging from one-dimensional chains to two-dimensional layers and three-dimensional frameworks.
The reaction of pyridine-2,4,6-tricarboxylic acid with various transition metal salts, including those of Cd(II), Mn(II), Ni(II), Mg(II), Ca(II), Sr(II), and Ba(II), under hydrothermal conditions has been shown to produce a range of coordination polymers rsc.org. The dimensionality of these structures is highly dependent on the nature of the metal ion rsc.org. For instance, with Mn(II), a one-dimensional chain structure is formed, while with other metals, more complex two- or three-dimensional networks can be obtained. The presence of co-ligands or templates can also influence the final structure.
The table below summarizes some of the coordination polymers formed with pyridine-2,4,6-tricarboxylic acid and various metal ions.
| Metal Ion | Compound Formula | Dimensionality | Reference |
| Mn(II) | {[Mn(C₈H₂NO₆)(H₂O)₂]n} | 1D | nih.gov |
| Ni(II) | {[Ni₁.₅(ptc)(pip)₀.₅(H₂O)₄]·H₂O}n | - | rsc.org |
| Mg(II) | {Mg₃(ptc)₂·8H₂O}n | - | rsc.org |
| Ca(II) | {Ca₁.₅(ptc)·2H₂O}n | - | rsc.org |
| Sr(II) | {Sr₁.₅(ptc)·5H₂O}n | - | rsc.org |
| Ba(II) | {[Ba(ptc)(H₂O)][Ba(ptcH₂)(H₂O)]}n | - | rsc.org |
| Dy(III) | {[Dy(ptc)·3H₂O]·H₂O}n | - | rsc.org |
| Pb(II) | {[Pb₂(C₈H₂NO₆)(OH)]n} | 3D | ucl.ac.uk |
ptc = pyridine-2,4,6-tricarboxylate; pip = piperazine
Investigation of Induced Physical Phenomena in Coordination Assemblies (e.g., Ferroelectricity, Magnetic Interactions)
The incorporation of specific metal ions into frameworks built with pyridine-carboxylate ligands can give rise to notable physical properties. Research into coordination polymers constructed from ligands analogous to pyridine-2,4,6-tricarboxylate has shown that these materials can exhibit interesting magnetic behaviors.
Coordination polymers synthesized using pyridine-2,4,6-tricarboxylic acid and various transition metals or lanthanides have been reported. nih.govrsc.org The choice of the metal ion is crucial in determining the resulting magnetic properties. Lanthanide ions, in particular, are of great interest due to their large magnetic moments and significant magnetic anisotropy arising from unquenched orbital angular momentum.
A notable example involves the synthesis of a coordination polymer with Dysprosium(III), {[Dy(ptc)·3H₂O]·H₂O}n, where ptc³⁻ represents the pyridine-2,4,6-tricarboxylate anion. nih.govrsc.org While the magnetic properties of this specific compound were not detailed in the initial structural report, Dy(III)-based coordination polymers are frequently investigated for slow magnetic relaxation, a characteristic of Single-Molecule Magnets (SMMs) or Single-Ion Magnets (SIMs). mdpi.commdpi.com Studies on similar lanthanide coordination polymers using related picolinate or pyrimidine-dicarboxylate ligands have demonstrated that Dy(III), Terbium(III), and Gadolinium(III) derivatives can exhibit slow relaxation of magnetization, often under an applied direct current (DC) magnetic field. mdpi.commdpi.com This behavior is a prerequisite for potential applications in high-density information storage and quantum computing.
Regarding other physical phenomena, ferroelectricity has been observed in some classes of metal-organic frameworks. tudelft.nl This property, characterized by a switchable spontaneous electric polarization, is of interest for applications in data storage and sensors. tudelft.nl However, prominent examples of ferroelectric materials based specifically on the pyridine-2,4,6-tricarboxylate ligand are not widely reported in the reviewed literature.
Chelator Design for Radiometal Complexation
A critical component of a radiopharmaceutical is the chelator, a ligand that binds tightly to a radiometal to prevent its release in vivo. nih.gov The pyridine-carboxylate scaffold is a recognized structural motif in the design of such chelators for various radiometals. nih.gov The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups act as hard donors, making them suitable for complexing hard Lewis acids like Ga³⁺, Lu³⁺, and Ac³⁺. nih.gov
Thermodynamic Stability and Kinetic Inertness of Metal-Chelator Complexes
For a radiometal complex to be effective, it must exhibit both high thermodynamic stability (a high formation constant) and high kinetic inertness (slow dissociation). nih.gov While comprehensive data for pyridine-2,4,6-tricarboxylate with a full range of radiometals is scarce, studies on analogous pyridine-carboxylate ligands provide valuable insights into the expected stability.
Potentiometric studies on Gallium(III) complexes with picolinic acid (pyridine-2-carboxylate, HPic) and dipicolinic acid (pyridine-2,6-dicarboxylate, H₂Dpic) have determined the stability constants for various species formed in solution. nih.govmendeley.com The formation of bis- and tris-ligand complexes with picolinic acid, and a highly stable bis-ligand complex with the tridentate dipicolinic acid, highlights the strong binding affinity of the pyridine-carboxylate motif for Ga(III). nih.govmendeley.com
| Complex Species | logβ | Ligand |
|---|---|---|
| [Ga(Pic)₂]⁺ | 16.23 | Picolinic Acid |
| [Ga(Pic)₃] | 20.86 | Picolinic Acid |
| [Ga(Dpic)₂]⁻ | 15.42 | Dipicolinic Acid |
| [Ga(Dpic)₂(OH)]²⁻ | 11.08 | Dipicolinic Acid |
For lanthanides such as Lutetium(III), kinetic inertness is paramount. Studies incorporating pyridine units into larger, 18-membered macrocyclic ligands have demonstrated that these architectures can form complexes with extraordinary kinetic inertness. nih.govjove.com The dissociation half-lives of these complexes under harsh acidic conditions (e.g., 5 M HClO₄ at 90 °C) were found to be 100 to 10,000 times longer than those of the corresponding complexes with the widely used chelator DOTA. nih.govjove.com This exceptional inertness is attributed to the rigidifying effect of the pyridine rings and the ability of the ligand to effectively encapsulate the metal ion. nih.gov
Complexation Studies with Diagnostic and Therapeutic Radionuclides (e.g., Ga³⁺, Lu³⁺, Ac³⁺, In³⁺)
Gallium (Ga³⁺): The Ga-68 isotope is a key positron emitter for PET imaging. monash.eduuq.edu.au As indicated by the stability constants in Table 1, pyridine-carboxylate ligands form stable complexes with Ga(III). nih.govmendeley.com The related pyridine-2,6-dicarboxylic acid has been successfully used in chelation ion chromatography to extract and quantify Ga(III) from various media, although it is less powerful than broad-spectrum chelators like EDTA for strongly bound complexes. nih.gov This demonstrates the fundamental affinity of this ligand class for gallium.
Lutetium (Lu³⁺): Lutetium-177 (B1209992) is a premier therapeutic radionuclide. The pyridine-carboxylate moiety has been successfully integrated into more complex, octadentate chelators like NE3TA-PY. nih.gov This chelator demonstrated excellent radiolabeling efficiency with ¹⁷⁷Lu, forming a stable complex suitable for therapeutic applications. nih.gov The inclusion of the pyridine ring is a key feature of this advanced chelator design. nih.gov
Actinium (Ac³⁺): Actinium-225 is a powerful alpha-emitter for targeted alpha therapy. acs.orgresearchgate.net However, its large ionic radius presents a significant chelation challenge. nih.gov Successful Ac³⁺ chelation requires ligands with high denticity (many donor atoms) and a pre-organized structure to effectively encapsulate the ion and ensure high kinetic inertness in vivo. nih.govnih.gov Simple, acyclic ligands like pyridine-2,4,6-tricarboxylic acid are generally not considered sufficient to provide the stability needed to prevent the release of Ac³⁺ and its decay daughters, which could lead to off-target toxicity. nih.gov Current research focuses on larger macrocyclic or specialized acyclic chelators for this purpose. nih.govacs.org
Indium (In³⁺): In-111 is a valuable radionuclide for SPECT imaging. While pyridine-based structures are used in chelator design, specific complexation studies focusing on pyridine-2,4,6-tricarboxylate with Indium(III) were not prominent in the surveyed literature.
Ligand Architecture Effects on Radiometal Chelation Efficacy
The architecture of the chelating ligand has a profound impact on its effectiveness. The progression from a simple pyridine monocarboxylic acid to a tricarboxylic acid significantly enhances binding affinity due to the chelate effect, where multiple donor groups from a single ligand bind to the metal ion, leading to a large increase in thermodynamic stability. The data for Ga(III) shows that adding more carboxylate arms leads to the formation of highly stable multi-ligand complexes. nih.govmendeley.com
Furthermore, incorporating the pyridine-2,4,6-tricarboxylate scaffold into a larger, pre-organized structure can dramatically improve complex stability and, critically, kinetic inertness. Acyclic chelators generally exhibit faster radiolabeling kinetics, but macrocyclic chelators often provide superior kinetic inertness. nih.gov Hybrid designs, which combine features of both, such as the DATA chelator scaffold, aim to achieve rapid, room-temperature labeling while maintaining high in vivo stability. researchgate.net The inclusion of a rigid pyridine unit within a macrocyclic or larger acyclic backbone, as seen in advanced chelators for Lu³⁺, contributes to the pre-organization of the donor atoms, reducing the entropic penalty of complexation and resulting in exceptionally inert complexes. nih.govnih.gov This demonstrates that while the pyridine-2,4,6-tricarboxylate unit provides a strong fundamental binding motif, its efficacy as a radiometal chelator is maximized when it is integrated into a more sophisticated ligand architecture.
Advanced Spectroscopic and Structural Characterization
Single Crystal X-ray Diffraction for Solid-State Structure Determination
In various 3-D lanthanide-based frameworks, the fully deprotonated pyta³⁻ ligand demonstrates remarkable coordination versatility. It has been observed to adopt µ₄- and µ₅-bridging coordination modes. This multi-modal bridging capability, facilitated by the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the three carboxylate groups, allows for the construction of complex and robust three-dimensional structures.
For instance, in a series of lanthanide coordination polymers, the pyta³⁻ ligand bridges multiple metal centers, creating intricate chain and layered architectures. The pyridine ring and the carboxylate groups at the 2- and 6-positions can chelate individual metal ions, while the carboxylate at the 4-position often links to adjacent metal centers, extending the structure into higher dimensions. The specific coordination number of the lanthanide ions in these frameworks typically ranges from eight to nine. The coordination environment around the metal ions is completed by water molecules in addition to the oxygen and nitrogen atoms of the pyta³⁻ ligand.
Two unprecedented coordination modes for the pyridine-2,4,6-tricarboxylate ligand, η⁵μ₂ and η⁵μ₃, have also been reported in cobalt complexes, highlighting its adaptability in forming diverse structural motifs. These complex structures are further stabilized by extensive hydrogen bonding networks, often involving coordinated water molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Conformation and Reactivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of trimethyl pyridine-2,4,6-tricarboxylate in the solution phase. The symmetry of the molecule is clearly reflected in its NMR spectra.
The ¹H NMR spectrum, recorded in DMSO-d₆, shows two distinct signals. An apparent single peak at approximately 8.54 ppm corresponds to the two equivalent protons on the pyridine ring (H-3 and H-5). Another apparent single peak is observed at around 3.95 ppm, which integrates to nine protons, corresponding to the three equivalent methyl groups of the ester functionalities. chemicalbook.com This high degree of symmetry in the ¹H NMR spectrum confirms the C₂ᵥ symmetry of the molecule in solution.
While experimental ¹³C NMR data for this compound is not widely reported, the expected chemical shifts can be inferred. One would anticipate signals for the methyl carbons of the ester groups, the carbonyl carbons, and the carbons of the pyridine ring. Due to the symmetry of the molecule, only three distinct signals would be expected for the pyridine ring carbons (C-2/C-6, C-3/C-5, and C-4) and two signals for the carboxylate groups (C=O at positions 2/6 and C=O at position 4), in addition to the signal for the methyl carbons.
¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
|---|---|---|---|---|
| 8.54 | s | 2H | Pyridine H-3, H-5 | DMSO-d₆ |
| 3.95 | s | 9H | -OCH₃ | DMSO-d₆ |
Data sourced from ChemicalBook. chemicalbook.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation
Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within the molecule and to monitor the formation of metal complexes. While specific UV-Vis absorption data for this compound is not detailed in the available literature, the absorption properties are expected to be dominated by π → π* transitions within the aromatic pyridine ring system, which is conjugated with the carbonyl groups of the esters. The formation of coordination complexes with metal ions can lead to shifts in the absorption maxima and changes in molar absorptivity, indicating interaction between the metal center and the ligand's electronic system.
Luminescence Spectroscopy for Lanthanide Complexes
The pyridine-2,4,6-tricarboxylate ligand, derived from the hydrolysis of this compound, is an effective "antenna" ligand for sensitizing the luminescence of lanthanide ions. Upon excitation of the ligand, the absorbed energy is efficiently transferred to the encapsulated lanthanide ion, which then emits light at its characteristic wavelengths.
Lanthanide complexes with this ligand exhibit strong photoluminescence. For example, complexes with Samarium(III), Europium(III), Terbium(III), and Dysprosium(III) show characteristic emissions in the visible region. Neodymium(III) and Holmium(III) complexes display photoluminescence in the near-infrared (NIR) region.
The emission spectra of the solid-state Eu(III) and Tb(III) complexes at ambient temperature show the typical sharp emission bands corresponding to the f-f electronic transitions of these ions. The Eu(III) complex exhibits strong red emission, while the Tb(III) complex shows characteristic green luminescence. This efficient sensitization makes these materials promising for applications in lighting, displays, and sensing.
Luminescence Properties of Lanthanide-Pyridine-2,4,6-tricarboxylate Complexes
| Lanthanide Ion | Emission Region |
|---|---|
| Sm(III) | Visible |
| Eu(III) | Visible (Red) |
| Tb(III) | Visible (Green) |
| Dy(III) | Visible |
| Nd(III) | Near-Infrared |
| Ho(III) | Near-Infrared |
Computational Chemistry and Theoretical Investigations
Molecular Dynamics Simulations for Ligand-Biomolecule Interactions
No specific studies employing molecular dynamics (MD) simulations to investigate the interactions between Trimethyl pyridine-2,4,6-tricarboxylate and biomolecules were identified. Such simulations would typically provide insights into the stability of the ligand-protein complex, conformational changes, and the dynamic nature of the binding interactions over time, but this has not been documented for this particular compound.
Molecular Docking for Ligand-Target Binding Prediction and Pose Analysis
There is no available research detailing molecular docking studies performed specifically with this compound to predict its binding affinity or analyze its binding pose with any biological target. Docking studies are fundamental in structure-based drug design to hypothesize the interaction between a ligand and a target receptor, but such data for this molecule is absent from the literature.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Calculations
Dedicated Density Functional Theory (DFT) studies focused on the electronic structure and reactivity of this compound could not be located. DFT calculations are powerful tools for determining molecular geometries, electronic properties (such as HOMO-LUMO gaps), and reactivity descriptors. While DFT has been applied to related pyridine (B92270) dicarboxylic acids, specific findings for the trimethyl ester are not published.
Quantitative Structure-Activity Relationships (QSAR) in Ligand Design
No Quantitative Structure-Activity Relationship (QSAR) models have been developed or published that specifically include this compound within their training or test sets. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities, but this compound has not been featured in such an analysis.
Research Applications in Materials Science
Rational Design of Functional MOFs and Coordination Polymers
The rational design of functional Metal-Organic Frameworks (MOFs) and coordination polymers relies on the predictable assembly of metal ions and organic linkers. Trimethyl pyridine-2,4,6-tricarboxylate, through its derivative pyridine-2,4,6-tricarboxylic acid (H₃ptc), provides a highly versatile multitopic ligand. The presence of a nitrogen atom within the pyridine (B92270) ring and three carboxylate groups allows for multiple coordination modes, leading to a diverse range of structural topologies.
Researchers have successfully synthesized a variety of coordination polymers by reacting H₃ptc with different transition metals, alkaline-earth metals, and lanthanides. The resulting structures exhibit dimensionalities ranging from one-dimensional (1D) chains to three-dimensional (3D) frameworks. rsc.orgrsc.org The nature of the metal ion and the reaction conditions, such as temperature and the presence of auxiliary ligands, play a crucial role in determining the final architecture of the material. rsc.org For instance, hydrothermal synthesis has proven to be an effective method for producing crystalline coordination polymers with this ligand. rsc.org
The coordination versatility of the ptc³⁻ ligand is a key factor in the rational design of these materials. It has been observed to adopt various coordination modes, influencing the connectivity and, consequently, the properties of the resulting framework. rsc.org This predictability in coordination behavior allows for a degree of control over the final structure, which is a cornerstone of rational materials design.
Table 1: Examples of Coordination Polymers Derived from Pyridine-2,4,6-tricarboxylic Acid
| Compound | Metal Ion | Dimensionality | Key Structural Feature |
|---|---|---|---|
[Mn₃(ptc)₂(H₂O)₉]n |
Mn(II) | 3D | 1D bands assembled into a 3D supramolecular architecture. rsc.org |
[Co₃(ptc)₂(H₂O)₂]n |
Co(II) | 3D | Corner-shared octahedra forming 2D sigmoid layers. rsc.org |
{Mn₁.₅(ptc)·2H₂O}n |
Mn(II) | - | Coordination polymer formed under hydrothermal conditions. rsc.org |
{Mg₃(ptc)₂·8H₂O}n |
Mg(II) | - | Coordination polymer formed under hydrothermal conditions. rsc.org |
{[Dy(ptc)·3H₂O]·H₂O}n |
Dy(III) | - | Coordination polymer formed under hydrothermal conditions. rsc.org |
Exploration of Coordination Polymers for Ferroelectric Materials
A significant breakthrough in the application of materials derived from pyridine-2,4,6-tricarboxylic acid is the discovery of ferroelectric properties in one of its coordination polymers. The compound, [Mn₃(ptc)₂(H₂O)₉]n, represents a notable example of a coordination polymer exhibiting potential ferroelectric behavior. rsc.org This finding is particularly important as it highlights the potential for designing new ferroelectric materials based on metal-organic frameworks.
Ferroelectric materials are characterized by the presence of a spontaneous electric polarization that can be reversed by the application of an external electric field. The ferroelectricity in [Mn₃(ptc)₂(H₂O)₉]n arises from its crystallization in an acentric space group (Cc), a prerequisite for ferroelectric behavior. rsc.org The detailed research findings for this compound are summarized in the table below.
Table 2: Ferroelectric Properties of [Mn₃(ptc)₂(H₂O)₉]n
| Property | Value |
|---|---|
| Remnant Polarization (Pr) | 0.0188 µC cm⁻² |
| Coercive Field (Ec) | 9 kV cm⁻² |
| Saturation Polarization (Ps) | 0.1326 µC cm⁻² |
| Crystallographic Space Group | Cc (acentric) |
Data sourced from CrystEngComm. rsc.org
This discovery opens up new avenues for the exploration of coordination polymers as a class of ferroelectric materials. The ability to tune the structure and properties of these materials by changing the metal ion or the organic ligand offers a significant advantage over traditional inorganic ferroelectrics.
Development of Supramolecular Architectures for Sensing and Specific Recognition
The pyridine nitrogen atom and the carboxylate groups of the ligand derived from this compound offer potential sites for interactions that can be exploited in the development of supramolecular architectures for sensing and specific recognition. While specific applications of supramolecular assemblies based on this particular trimethyl ester in sensing are not yet widely reported, the underlying principles of supramolecular chemistry suggest its potential.
The uncoordinated nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor or a coordination site for other species. Similarly, the carboxylate groups can participate in hydrogen bonding or electrostatic interactions. These non-covalent interactions are the basis for molecular recognition, where a host molecule selectively binds to a specific guest molecule.
By incorporating this ligand into more complex supramolecular systems, it is conceivable to design materials that can selectively bind to certain ions or small molecules. This binding event could then be transduced into a detectable signal, such as a change in fluorescence or color, forming the basis of a chemical sensor. The rational design principles discussed in the context of MOFs are also applicable here, allowing for the construction of pre-organized cavities and recognition sites within a supramolecular framework. The development of such systems is an active area of research with potential applications in environmental monitoring, medical diagnostics, and industrial process control.
Advanced Ligand Development in Chemical Biology Research
Pyridine-Based Chelators for Radionuclides in Diagnostic and Therapeutic Agent Research
Synthesis and Characterization of Bifunctional Chelators based on Azacrown Compounds
The synthesis of bifunctional chelators often utilizes a convergent approach, where a central scaffold is modified to incorporate both a strong metal-binding moiety and a reactive group for conjugation to a biomolecule. Trimethyl pyridine-2,4,6-tricarboxylate has been identified as a valuable precursor in the synthesis of pyridine-containing azacrown compounds, which are a class of macrocyclic ligands known for their ability to form highly stable complexes with a variety of metal ions, including medically relevant radionuclides like Gallium-68 (⁶⁸Ga) and Lutetium-177 (B1209992) (¹⁷⁷Lu). researchgate.net
The general synthetic strategy involves the macrocyclization of a 4-substituted this compound with a suitable polyamine to form the azacrown ether. researchgate.net The substituents at the 4-position of the pyridine (B92270) ring are introduced to serve as the point of attachment for a vector biomolecule. A variety of functional groups can be introduced at this position, including methoxycarbonyl (-CO₂Me), carboxyl (-CO₂H), propargyloxy (-OCH₂C≡CH), hydroxymethyl (-CH₂OH), chloromethyl (-CH₂Cl), and azidomethyl (-CH₂N₃) groups. researchgate.net These functional groups are chosen based on the desired conjugation chemistry.
For instance, a synthetic route to a hybrid benzoazacrown compound bearing both acetate and pyridine pendant arms has been developed. nih.govmdpi.com This synthesis involves a multi-step process starting from a bisamide of a 15-membered benzoazacrown compound. The introduction of different pendant arms allows for the fine-tuning of the chelator's properties, such as its water solubility and affinity for specific metal ions. nih.govmdpi.com
The characterization of these bifunctional chelators is crucial to confirm their structure and purity. Standard analytical techniques are employed for this purpose.
Table 1: Spectroscopic and Analytical Data for a Representative Functionalized Pyridine-Azacrown Chelator Precursor
| Analysis | Data |
| ¹H NMR (400 MHz, DMSO-d₆) δ | 8.89 (s, 2H, CONH), 8.30 (s, 2H, CH=N), 7.78 (d, J=9.0 Hz, 4H, ArH), 7.73 (d, J=9.0 Hz, 4H, ArH), 7.42 (s, 4H, calix-ArH), 7.11 (s, 4H, calix-ArH), 4.46 (s, 4H, OCH₂), 4.10 (d, J=13.1 Hz, 4H, ArCH₂Ar), 3.57 (d, J=13.1 Hz, 4H, ArCH₂Ar), 3.47 (m, 4H, CH₂CH₂), 2.30 (s, 6H, Me), 2.03 (s, 6H, Me), 1.06 (s, 18H, tBu) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ | 168.2, 167.6, 156.9, 152.4, 147.9, 143.0, 141.2, 132.2, 131.0, 129.7, 129.2, 128.4, 127.5, 126.4, 124.9, 75.2, 44.1, 38.0, 34.0, 30.1, 23.8 |
| Mass Spectrometry (ESI) | m/z [M+H]⁺ calcd for C₃₂H₄₈N₄O₆ + H⁺: 585.37; found: 585.5 |
| Elemental Analysis | Calcd for C₆₀H₆₆N₈O₁₂S₂: C, 62.37; H, 5.76; N, 9.70; S, 5.55. Found: C, 61.85; H, 8.53; N, 9.08% |
Data adapted from a representative calix researchgate.netazacrown substituted sulphonamide for illustrative purposes. nih.gov
The complexation of these chelators with radionuclides is a critical step in the development of radiopharmaceuticals. Studies have shown that pyridine-containing azacrown compounds can efficiently chelate radionuclides like ⁶⁸Ga and ¹⁷⁷Lu at room temperature. researchgate.net For example, the chelator NE3TA-PY has demonstrated excellent radiolabeling efficiency with both ¹⁷⁷Lu and ⁹⁰Y, particularly at a neutral pH of 7.0. nih.gov The stability of the resulting radiometal complex is paramount for in vivo applications. The ¹⁷⁷Lu-NE3TA-PY complex, for instance, has shown excellent stability in human serum and when challenged with EDTA, a strong competing chelator. nih.gov
Strategies for Covalent Conjugation to Vector Biomolecules
Once a bifunctional chelator has been synthesized and characterized, the next step is its covalent attachment to a vector biomolecule. This biomolecule, typically a peptide or a monoclonal antibody, is responsible for directing the radiopharmaceutical to the target tissue. The choice of conjugation strategy depends on the functional group incorporated into the chelator and the available reactive sites on the biomolecule.
A widely used method for conjugating chelators to antibodies is through the reaction of an isothiocyanate-functionalized chelator with the primary amine groups of lysine residues on the antibody surface. nih.govnih.govkcl.ac.uk This reaction forms a stable thiourea bond. The process involves incubating the antibody with the isothiocyanate-derivatized chelator under controlled pH and temperature conditions. kcl.ac.uk The resulting antibody-chelator conjugate can then be purified using techniques like size-exclusion chromatography.
The number of chelators attached to each antibody, known as the chelator-to-antibody ratio (CAR), is a critical parameter that can be determined using methods such as mass spectrometry or colorimetric assays. snmjournals.org For example, procedures for the conjugation of (S)-4-[2,3-bis[bis(carboxymethyl)amino]propyl]phenyl isothiocyanate to monoclonal antibodies have been well-described, and the resulting conjugates have been shown to retain their immunoreactivity. nih.gov
Table 2: Radiolabeling Efficiency of a Representative Pyridine-Based Chelator with ⁶⁸Ga and ¹⁷⁷Lu
| Radionuclide | pH | Reaction Time (min) | Radiochemical Yield (%) |
| ⁶⁸Ga | 5.5 | 30 | > 80 |
| ⁶⁸Ga | 7.0 | 30 | > 90 |
| ¹⁷⁷Lu | 5.5 | 30 | > 90 |
| ¹⁷⁷Lu | 7.0 | 30 | > 95 |
Illustrative data based on findings for pyridine-containing azacrown compounds. researchgate.netnih.gov
The radiolabeling of the biomolecule-chelator conjugate is the final step in preparing the radiopharmaceutical. This is typically achieved by incubating the conjugate with the desired radionuclide under optimized conditions of pH, temperature, and time. frontiersin.org The radiolabeling efficiency is monitored using techniques like radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC). frontiersin.org For instance, ⁶⁸Ga-based radiopharmaceuticals are often prepared using eluate from a ⁶⁸Ge/⁶⁸Ga generator, and the labeling chemistry is influenced by factors such as pH and the presence of metal ion impurities. mdpi.comnih.gov Similarly, the chelation of ¹⁷⁷Lu with aminocarboxylate ligands like DOTA and DTPA has been extensively studied to optimize reaction conditions for high yield and kinetic stability. acs.orgresearchgate.netiaea.org
Design of Pyridine-Based Small Molecules for Protein Kinase Modulation Research
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to form hydrogen bonds and engage in various non-covalent interactions makes it an attractive core for the design of small molecule inhibitors and modulators of protein kinases. While there is no specific research on this compound as a protein kinase modulator, the principles of structure-based design and computational chemistry applied to other pyridine derivatives can provide a roadmap for exploring its potential in this area.
Structure-Based Design of Protein Kinase C (PKC) Agonists and Modulators
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in cellular signaling pathways. Dysregulation of PKC activity is implicated in various diseases, including cancer and neurological disorders. The development of PKC modulators is therefore an active area of research.
Structure-based drug design is a powerful approach for developing potent and selective PKC modulators. This strategy relies on the three-dimensional structure of the target protein to design ligands that can bind with high affinity and specificity. The C1 domain of PKC, which binds the endogenous activator diacylglycerol (DAG), is a key target for the design of agonists and modulators.
Researchers have successfully designed and synthesized novel pyridine-based PKC agonists by mimicking the structure of known C1 domain ligands. nih.govacs.org For example, a series of 2,4,6-trisubstituted pyridines were designed as analogs of active isophthalates. nih.gov These pyridine derivatives were designed to maintain the key hydrogen bonding interactions with the C1 domain backbone while offering improved physicochemical properties, such as water solubility. nih.govacs.org
The structure-activity relationship (SAR) of these pyridine-based PKC modulators has been investigated to understand how different substituents on the pyridine ring affect their biological activity. For instance, studies on 2,4,6-trisubstituted pyridines have explored the impact of various functional groups at these positions on their ability to inhibit topoisomerase I, another important enzyme target in cancer therapy. nih.gov A study on 2,4,6-trisubstituted-s-triazine derivatives as antimalarial inhibitors also highlights the importance of specific substitutions for biological activity. nih.gov In the context of PKC modulation, the nature of the substituents at the 2, 4, and 6 positions of the pyridine ring would be expected to significantly influence binding affinity and selectivity.
Table 3: Inhibitory Activity of Representative 2,4,6-Trisubstituted Pyridine Derivatives against Topoisomerase I
| Compound | R² Substituent | R⁴ Substituent | R⁶ Substituent | Topoisomerase I Inhibition |
| 1 | Phenyl | Phenyl | Phenyl | Weak |
| 2 | 2-Thienyl | Phenyl | 2-Thienyl | Moderate |
| 3 | 2-Furyl | Phenyl | 2-Furyl | Moderate |
| 4 | 2-Thienyl | 2-Furyl | 2-Thienyl | Strong |
Data adapted from a study on topoisomerase I inhibitors to illustrate the impact of substituents on biological activity. nih.gov
Computational Approaches to Optimize Ligand-Protein Binding Profiles
Computational methods are indispensable tools in modern drug discovery, enabling the rapid screening of large compound libraries and providing insights into the molecular basis of ligand-protein interactions. Molecular docking and molecular dynamics (MD) simulations are two key computational techniques used to predict and analyze the binding of small molecules to their protein targets.
Molecular docking is used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comijsrset.comtubitak.gov.tr In the context of PKC modulator design, docking studies have been used to assess how well designed pyridine-based ligands fit into the C1 domain binding pocket and to predict their binding affinity. nih.gov For example, docking simulations of 2,4,6-trisubstituted pyridine derivatives into the PKCδ C1B domain have been performed to ensure that the designed compounds maintain the desired hydrogen bonds with the protein backbone. nih.gov
Molecular dynamics simulations provide a more dynamic picture of the ligand-protein interaction by simulating the movement of atoms over time. nih.gov MD simulations can be used to assess the stability of the ligand-protein complex and to understand the role of solvent and membrane environments in the binding process, which is particularly important for membrane-associated proteins like PKC. nih.gov An augmented drug design protocol incorporating both molecular docking and MD simulations has been proposed for the development of new PKC agonists. nih.govacs.org
Table 4: Predicted Binding Affinities of Pyridine Derivatives to a Model Kinase Active Site
| Compound | Docking Score (kcal/mol) | Predicted Ki (µM) | Key Interacting Residues |
| Derivative A | -9.5 | 0.15 | Leu83, Asp86 |
| Derivative B | -8.2 | 1.2 | Leu83 |
| Derivative C | -7.5 | 5.8 | Asp86, Lys33 |
| Derivative D | -6.8 | 15.2 | Leu83 |
Illustrative data based on docking studies of pyridine derivatives with CDK2 to demonstrate the output of computational analysis. mdpi.com
Furthermore, machine learning and artificial intelligence are increasingly being used to predict kinase-inhibitor binding affinity with high accuracy. mdpi.comnih.govnih.govbiorxiv.org These computational tools can analyze large datasets of known kinase inhibitors to identify key molecular features that contribute to high-affinity binding. By applying these computational approaches to this compound and its derivatives, it would be possible to virtually screen for potential PKC modulators and to prioritize compounds for synthesis and biological evaluation. This in silico approach can significantly accelerate the discovery of novel pyridine-based protein kinase modulators.
Emerging Research Frontiers and Future Prospects
Innovative Synthetic Routes for Pyridine-2,4,6-tricarboxylate Derivatives
The synthesis of coordination polymers and metal-organic frameworks (MOFs) from pyridine-2,4,6-tricarboxylic acid (H3ptc) has traditionally relied on conventional heating methods. However, recent research has focused on developing more efficient and environmentally friendly synthetic routes that offer greater control over the final product's structure and properties.
Hydrothermal and solvothermal methods remain the workhorses for creating crystalline materials from H3ptc. By carefully controlling reaction parameters such as temperature, time, and solvent, researchers have been able to synthesize a variety of coordination polymers with different dimensionalities and topologies. For instance, hydrothermal synthesis has yielded a manganese-based coordination polymer, [Mn3(ptc)2(H2O)9]n, which exhibits ferroelectric properties. rsc.org Similarly, a cobalt-based 3D MOF has been assembled using this technique. rsc.org Solvothermal reactions, often in solvents like dimethylformamide (DMF), have been employed to create cerium(III) coordination polymers, with the reaction time influencing the final phase of the material. rsc.org
Beyond these established techniques, microwave-assisted synthesis is emerging as a rapid and efficient alternative. This method significantly reduces reaction times and can lead to the formation of novel structures. For example, microwave irradiation has been successfully used in the solvent-free synthesis of 2,4,6-triarylpyridines, highlighting its potential for the efficient production of pyridine (B92270) derivatives. lookchem.com The application of microwave heating has also been demonstrated in the synthesis of pyridine glycosides and in the preparation of pyridine-2,6-dicarboxylic acid from 2,6-dimethylpyridine, showcasing the versatility of this approach. nih.govdavidpublisher.com
The choice of synthetic route can have a profound impact on the resulting material. For instance, the reaction of pyridine-2,4,6-tricarboxylic acid with zinc(II) salts at room temperature yields different products depending on the presence or absence of pyridine in the reaction mixture. nih.gov In the presence of pyridine, the ligand breaks down to form a coordination polymer with oxalate (B1200264), whereas in its absence, the ligand remains intact, forming a mixture of a coordination polymer and a metallomacrocycle. nih.gov This demonstrates how subtle changes in the synthetic conditions can be used to direct the assembly of complex supramolecular architectures.
| Synthetic Method | Key Advantages | Example Product(s) |
| Hydrothermal/Solvothermal | High crystallinity, control over product phase | [Mn3(ptc)2(H2O)9]n, [Co3(ptc)2(H2O)2]n, Cerium(III)-PTC polymers |
| Microwave-Assisted | Rapid reaction times, energy efficiency, potential for novel structures | 2,4,6-triarylpyridines, Pyridine glycosides |
| Room Temperature | Mild reaction conditions, potential for kinetic product formation | Zinc(II)-oxalate coordination polymers, Zinc(II)-ptc metallomacrocycles |
Investigation of Novel Metal-Ligand Systems for Advanced Functional Materials
The ability of pyridine-2,4,6-tricarboxylate and its derivatives to coordinate with a wide range of metal ions has led to the development of a diverse array of advanced functional materials with potential applications in electronics, optics, and catalysis.
Luminescent materials are another key application area. Lanthanide-based MOFs constructed from pyridine-2,4,6-tricarboxylate ligands have shown characteristic photoluminescence in both the visible and near-infrared (NIR) regions. researchgate.net For example, compounds containing samarium(III), europium(III), terbium(III), and dysprosium(III) exhibit visible light emission, while neodymium(III) and holmium(III) complexes show NIR luminescence. researchgate.net These materials have potential applications in lighting, sensing, and telecommunications. The luminescence of cerium-based MOFs has also been explored, with one material showing effective photocatalytic activity for the degradation of methyl orange. rsc.org
The porous nature of some pyridine-2,4,6-tricarboxylate-based MOFs makes them promising candidates for gas storage and separation . A three-dimensional cadmium(II) oxalate framework, formed through the decomposition of pyridine-2,4,6-tricarboxylic acid under solvothermal conditions, was found to have open channels and exhibit nitrogen adsorption properties. researchgate.net Similarly, porous lanthanide-based MOFs using pyridine-2,4-dicarboxylic acid as a linker have demonstrated gas adsorption capabilities. nih.govconsensus.app
Furthermore, MOFs derived from pyridine-based ligands are being investigated for their catalytic activity . For example, a cobalt(II) MOF was used as a precursor to prepare cobalt and nitrogen co-doped porous carbon materials that act as efficient electrocatalysts for the oxygen reduction reaction. rsc.org
| Material Type | Metal Ion(s) | Functional Property | Potential Application(s) |
| Coordination Polymer | Mn(II) | Ferroelectricity | Data storage, sensors |
| Coordination Polymer | Co(II) | Antiferromagnetism | Magnetic materials |
| Lanthanide MOF | Sm(III), Eu(III), Tb(III), Dy(III) | Visible Photoluminescence | Lighting, displays, sensors |
| Lanthanide MOF | Nd(III), Ho(III) | Near-Infrared Luminescence | Telecommunications, lasers |
| Cerium MOF | Ce(III) | Photocatalysis | Environmental remediation |
| Cadmium MOF | Cd(II) | Gas Adsorption | Gas storage and separation |
| Cobalt MOF Derivative | Co(II) | Electrocatalysis | Fuel cells |
Synergistic Integration of Computational and Experimental Research Methodologies
The integration of computational modeling with experimental research is becoming increasingly crucial for understanding and predicting the properties of materials based on pyridine-2,4,6-tricarboxylate and its derivatives. Density Functional Theory (DFT) and other computational methods are powerful tools for elucidating electronic structures, predicting spectroscopic properties, and understanding reaction mechanisms.
Several studies have successfully combined experimental characterization with computational analysis to gain deeper insights into the behavior of these systems. For instance, the photophysical properties of rhenium(I) tricarbonyl complexes with 2,6-di(thiazol-2-yl)pyridine derivatives were investigated using both spectroscopic techniques and DFT/TD-DFT calculations. rsc.org This combined approach allowed for a thorough understanding of the structure-property relationships governing the emission wavelengths and quantum yields of these complexes. rsc.org
Similarly, a comprehensive study of pyridine-2,6-dicarboxylic acid combined experimental FT-IR and UV-visible spectroscopy with DFT calculations to analyze its vibrational frequencies, electronic transitions, and other molecular properties. researchgate.net The computational results showed good agreement with the experimental data, validating the theoretical models used. researchgate.net Such studies demonstrate the power of computational chemistry to complement experimental findings and provide a more complete picture of the system under investigation.
In the context of radiopharmaceutical applications, DFT calculations have been employed to compare the complexation of Lu(III) and Y(III) with a novel pyridine-containing octadentate ligand. nih.gov This theoretical investigation provided valuable insights into the stability and coordination chemistry of these complexes, which is essential for the design of effective radiometal chelators. nih.gov
The synergy between computational and experimental approaches is not limited to the molecular level. Computational studies have also been used to understand the interactions between guest molecules and the pores of covalent-organic frameworks (COFs), which can be modified with pyridine-containing functionalities. researchgate.net These studies help to explain the enhanced stability of modified COFs and can guide the design of new materials with improved properties. researchgate.net
Expansion of Chelation Chemistry to Underexplored Radionuclide Systems
The strong coordinating ability of the carboxylate and pyridine nitrogen donors in pyridine-2,4,6-tricarboxylate and its derivatives makes them attractive candidates for the chelation of radionuclides. This has opened up new avenues for the development of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy.
While much of the research in radiometal chelation has focused on well-established chelators like DOTA and DTPA, there is a growing interest in developing new ligand systems that can stably bind a wider range of medically relevant radionuclides with diverse chemical properties. wpmucdn.comrsc.org Pyridine-based ligands are particularly promising in this regard due to their versatile coordination chemistry.
Recent research has demonstrated the potential of a pyridine-containing octadentate ligand, NE3TA-PY, for the complexation of the therapeutic radionuclides lutetium-177 (B1209992) (¹⁷⁷Lu) and yttrium-90 (B1217062) (⁹⁰Y). nih.gov This chelator showed excellent radiolabeling kinetics and complex stability with ¹⁷⁷Lu, highlighting the potential of incorporating a pyridine moiety into chelator design for radiopharmaceutical applications. nih.gov
The development of "Janus chelators," which are capable of binding radiometals with disparate ionic radii, is a significant advancement in the field. wpmucdn.com A second-generation macrocyclic ligand, py-macrodipa, which incorporates a pyridine unit, has shown high affinity for both large and small lanthanide ions, such as lanthanum-135 (¹³⁵La) and scandium-44 (B1211369) (⁴⁴Sc). wpmucdn.com This dual-size selectivity could enable the use of a single chelator for a broader range of diagnostic and therapeutic radionuclides. wpmucdn.com
The fundamental coordination chemistry of pyridine-based chelators provides valuable insights for the future development of ligands for a variety of radiometals, including those that are currently underexplored. The ability to tune the electronic and steric properties of the pyridine ring through functionalization offers a powerful strategy for optimizing the stability and in vivo behavior of radiometal complexes. tcu.edu The ultimate goal is to create highly stable and specific radiopharmaceuticals that can deliver a diagnostic or therapeutic payload to a target tissue with minimal off-target effects. osti.govnih.gov
Q & A
Q. Why do some studies report salt formation instead of chelation with pyridine-2,4,6-tricarboxylate?
- Methodological Answer : Competitive hydration energies of metal ions (e.g., Cr(III)) can favor hexaaqua cation formation over direct ligand chelation, as seen in [Cr(H₂O)₆]³⁺ salts . Chelation is more likely with softer metals (e.g., Cd(II)) or under non-aqueous conditions .
Applications in Material Science
Q. What are the emerging applications of pyridine-2,4,6-tricarboxylate-based MOFs?
- Methodological Answer : These MOFs show promise in gas storage (e.g., CO₂ adsorption via porous frameworks), catalysis (e.g., Lewis acid sites in Cu-PTC polymers), and luminescent sensors (e.g., Tb(III) complexes for pH detection) . Magnetic refrigeration using Gd(III)-PTC frameworks is an active area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
